2-Amino-7-methoxy-3-methylquinoline hydrochloride CAS 1171863-09-4 chemical properties
2-Amino-7-methoxy-3-methylquinoline hydrochloride CAS 1171863-09-4 chemical properties
An in-depth technical analysis and methodological guide for the utilization, characterization, and synthesis of 2-Amino-7-methoxy-3-methylquinoline hydrochloride (CAS 1171863-09-4).
Executive Summary
2-Amino-7-methoxy-3-methylquinoline hydrochloride (CAS 1171863-09-4) is a highly functionalized, privileged heterocyclic scaffold widely utilized in modern medicinal chemistry and drug discovery[1]. As a substituted 2-aminoquinoline, this compound serves as a critical building block for the development of potent kinase inhibitors (e.g., targeting FLT3, Src-family kinases, and CK2) and advanced fluorescent probes[2][3]. By acting as a rigid, bidentate hydrogen-bonding vector, the 2-aminoquinoline core perfectly mimics the binding modality of ATP in the kinase hinge region. This whitepaper details the physicochemical properties, structural causality, and a self-validating synthetic protocol for this essential intermediate.
Physicochemical Profiling & Structural Analysis
Understanding the baseline physicochemical properties of this compound is critical for predicting its behavior in both synthetic workflows and biological assays. The hydrochloride salt form is specifically engineered to overcome the inherent lipophilicity of the quinoline core, ensuring high aqueous solubility for in vitro screening and formulation[1].
Table 1: Physicochemical and Structural Properties
| Property | Value / Description |
| CAS Number | 1171863-09-4[1] |
| Chemical Formula | C₁₁H₁₂N₂O · HCl |
| Molecular Weight | 224.69 g/mol |
| SMILES | NC1=NC2=CC(OC)=CC=C2C=C1C.Cl |
| InChI Key | YLAHSRSSNWEBHS-UHFFFAOYSA-N[1] |
| Physical Form | Solid (Combustible, Storage Class 11) |
| Predicted XLogP3 | 1.1 (Free base)[4] |
| Monoisotopic Mass | 188.09496 Da (Free base)[5] |
Mechanistic Insights: The 2-Aminoquinoline Scaffold in Drug Design
As a Senior Application Scientist, it is vital to understand why this specific substitution pattern (7-methoxy, 3-methyl, 2-amino) is selected during lead optimization. Every functional group on this scaffold serves a precise mechanistic purpose:
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The 2-Amino & Quinoline Nitrogen (The Hinge Binder): The 2-aminoquinoline motif is a classic ATP-competitive pharmacophore. The quinoline nitrogen (N1) acts as a hydrogen-bond acceptor, while the exocyclic 2-amino group acts as a hydrogen-bond donor. Together, they form a highly stable bidentate interaction with the backbone amide NH and carbonyl oxygen of the kinase hinge region[2].
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The 7-Methoxy Group (Electronic & Solvation Tuning): The methoxy group at the 7-position acts as an electron-donating group (EDG) via resonance. This increases the electron density on the quinoline ring, subtly raising the pKa of the N1 nitrogen and strengthening its hydrogen-bonding capacity. Furthermore, the 7-position typically projects toward the solvent-exposed channel of the kinase, improving solubility and allowing for further functionalization[2].
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The 3-Methyl Group (Steric Constraint): The 3-methyl group restricts the rotational freedom of substituents attached to the 2-amino group. By locking the conformation of the ligand, it reduces the entropic penalty upon target binding and forces the scaffold deep into the hydrophobic pocket I of the enzyme[6].
Fig 1: Pharmacophore mapping of 2-Amino-7-methoxy-3-methylquinoline within a kinase ATP-binding site.
Synthetic Methodology & Experimental Protocols
The synthesis of 2-aminoquinolines from their 2-chloro counterparts via nucleophilic aromatic substitution (SₙAr) is a robust, scalable route[3]. However, the causality behind the reaction conditions must be understood: the quinoline ring is electron-deficient at the 2-position, but the presence of the electron-donating 7-methoxy group deactivates the ring toward nucleophilic attack. Therefore, standard reflux conditions are insufficient. High temperature and pressure (autoclave) are strictly required to overcome the activation energy barrier for the formation of the Meisenheimer intermediate[3].
Protocol: Amination and Salt Formation (Self-Validating System)
Step 1: Nucleophilic Aromatic Substitution
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Charge: Suspend 1.0 equivalent of 2-chloro-7-methoxy-3-methylquinoline in a 26% aqueous ammonia solution (approx. 5 mL per 1 mmol of substrate)[3].
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Reaction: Seal the mixture in a stainless-steel autoclave. Heat the vessel to 150 °C and maintain for 4 to 6 hours.
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Causality: The sealed autoclave prevents the escape of volatile ammonia gas, generating the high internal pressure necessary to drive the SₙAr reaction on the deactivated ring.
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Validation Check 1 (LC-MS/TLC): Cool the autoclave to room temperature. Extract a 50 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is complete when the starting material mass[M+H]⁺ is fully replaced by the product mass (m/z 189.1)[5].
Step 2: Isolation of the Free Base
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Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane:Methanol gradient) to isolate the pure 2-amino-7-methoxy-3-methylquinoline free base.
Step 3: Hydrochloride Salt Formation
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Dissolution: Dissolve the purified free base in anhydrous diethyl ether (or a minimal amount of isopropanol) and cool to 0 °C in an ice bath.
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Precipitation: Dropwise, add 1.2 equivalents of a 2.0 M HCl solution in diethyl ether under vigorous stirring.
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Causality: The protonation of the quinoline N1 nitrogen forms the hydrochloride salt. Because the salt is highly polar, it becomes instantly insoluble in the non-polar diethyl ether, driving the equilibrium forward and precipitating as a highly pure solid.
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Validation Check 2 (Yield & Purity): Filter the precipitate, wash with cold ether, and dry under high vacuum. Confirm the final structure via ¹H-NMR (DMSO-d₆) and ensure the presence of the broad downfield peak corresponding to the hydrochloride proton.
Fig 2: Self-validating synthetic workflow for 2-Amino-7-methoxy-3-methylquinoline hydrochloride.
Safety, Handling, and Storage
When utilizing this compound in laboratory settings, strict adherence to GHS safety protocols is mandatory.
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Hazard Classifications: Acute Toxicity 4 (Oral).
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Hazard Statements: H302 (Harmful if swallowed).
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Precautionary Statements: P301 + P312 + P330 (If swallowed: Call a poison center/doctor if you feel unwell. Rinse mouth).
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. As a Combustible Solid (Storage Class 11), keep away from strong oxidizing agents.
References
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PubChemLite / Université du Luxembourg. 2-amino-7-methoxy-3-methylquinoline hydrochloride (C11H12N2O). Retrieved from: [Link]
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AA Blocks. Chemical Properties of Substituted Pyrazoles and Quinolines (Predicted XLogP3 Data). Retrieved from: [Link]
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Journal of Medicinal Chemistry (ACS). From Fragment Screening to In Vivo Efficacy: Optimization of a Series of 2-Aminoquinolines as Potent Inhibitors. Retrieved from: [Link]
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PMC / National Institutes of Health. Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines. Retrieved from: [Link]
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Taylor & Francis. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 (General procedure synthesis of 2-aminoquinolines). Retrieved from: [Link]
Sources
- 1. 2-Amino-7-methoxy-3-methylquinoline hydrochloride | 1171863-09-4 [sigmaaldrich.com]
- 2. Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. aablocks.com [aablocks.com]
- 5. PubChemLite - 2-amino-7-methoxy-3-methylquinoline hydrochloride (C11H12N2O) [pubchemlite.lcsb.uni.lu]
- 6. pubs.acs.org [pubs.acs.org]
